molecular formula C7H6ClN3 B1593454 8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine CAS No. 929000-42-0

8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B1593454
CAS No.: 929000-42-0
M. Wt: 167.59 g/mol
InChI Key: IYHIDEHLMBFMAW-UHFFFAOYSA-N
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Description

8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the triazolopyridine family. It is characterized by the presence of a triazole ring fused to a pyridine ring, with a chlorine atom at the 8th position and a methyl group at the 3rd position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloro-2-hydrazinylpyridine with thiourea under microwave irradiation to form the key intermediate, which is then further processed to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 8th position can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, often under basic conditions.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed: The major products formed depend on the specific reactions and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .

Comparison with Similar Compounds

  • 5-Chloro-[1,2,4]triazolo[4,3-a]pyridine
  • 6-Bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine
  • 6-Bromo-[1,2,4]triazolo[4,3-a]pyridine

Comparison: 8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. Compared to its analogs, the presence of the chlorine atom at the 8th position and the methyl group at the 3rd position can significantly alter its chemical and biological properties .

Properties

IUPAC Name

8-chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c1-5-9-10-7-6(8)3-2-4-11(5)7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYHIDEHLMBFMAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00650382
Record name 8-Chloro-3-methyl[1,2,4]triazolo[4,3-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929000-42-0
Record name 8-Chloro-3-methyl[1,2,4]triazolo[4,3-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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